2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a complex organic compound characterized by the presence of pyrimidine and pyridine rings, each substituted with nitro groups and linked via sulfanyl bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 2,4-dichloropyrimidine reacts with 3-nitropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl bridges can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.
Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amino derivatives, while substitution reactions could yield a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl bridges may facilitate binding to metal ions or proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis[(3-aminopyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with amino groups instead of nitro groups.
2,4-Bis[(3-methylpyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox properties or interactions with biological targets .
Properties
CAS No. |
73768-64-6 |
---|---|
Molecular Formula |
C14H8N6O4S2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,4-bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C14H8N6O4S2/c21-19(22)9-3-1-6-15-12(9)25-11-5-8-17-14(18-11)26-13-10(20(23)24)4-2-7-16-13/h1-8H |
InChI Key |
WOYWYOOJJIRJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.